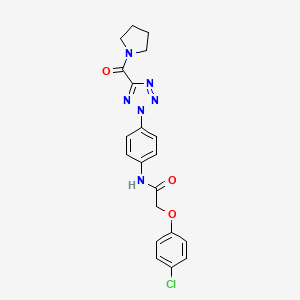

![molecular formula C22H20N2O2S B2958352 N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide CAS No. 317338-15-1](/img/structure/B2958352.png)

N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

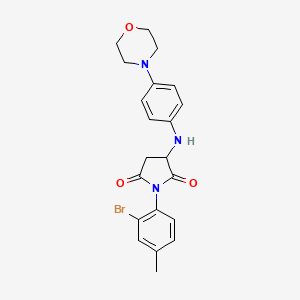

“N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide” is a chemical compound with the molecular formula C22H20N2O2S. It belongs to the class of benzothiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for “this compound” is not available in the retrieved data.

Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” specifically has not been detailed in the retrieved data.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzothiazole derivatives, these properties can vary widely . Specific physical and chemical properties of “this compound” are not available in the retrieved data.

Aplicaciones Científicas De Investigación

Overview of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are versatile heterocyclic compounds with a broad spectrum of biological activities. Their applications in medicinal chemistry are extensive, due to their structural simplicity and ease of synthesis, which allows for the development of a wide range of therapeutic agents. Particularly, 2-arylbenzothiazoles have emerged as significant pharmacophores in antitumor agent development. The benzothiazole scaffold's potential to serve as a ligand to various biomolecules has made it an area of interest for medicinal chemists aiming to develop therapies for a variety of ailments, especially cancer. The increasing importance of the benzothiazole nucleus in drug discovery is underscored by its presence in clinical usage for treating various diseases and disorders, highlighting its critical role in the development of new chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Advancements in Benzothiazole-based Chemotherapeutics

Recent years have seen significant advancements in the structural modifications of benzothiazole derivatives, leading to the development of new antitumor agents. These compounds, including various benzothiazole conjugates, have demonstrated a promising biological profile and synthetic accessibility. The potential for benzothiazole derivatives to act as potent anticancer agents, with some already in clinical use, underscores their importance in future therapeutic applications. Despite the encouraging results observed in clinical studies, further characterization of their toxicity is necessary for their safe clinical usage as anticancer drugs. This highlights the ongoing need for drug combinations that allow for lower doses and the development of new generations of drugs (Ahmed et al., 2012).

Benzothiazole Derivatives as Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have also been identified as substantial classes of compounds with therapeutic capabilities beyond anticancer activities. They exhibit a range of activities including antimicrobial, antiviral, antioxidant, antidiabetic, and more. The versatility of benzothiazole derivatives, coupled with their demonstrated efficacy against a variety of pathogens, suggests their potential as active candidates in the discovery of new antimicrobial or antiviral agents. This is particularly relevant in the face of emerging health challenges such as multi-drug resistant pathogens and global pandemics, which necessitate the development of new drugs (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to induce biological effects through various targets . The downstream effects can vary based on the specific target and the biological activity of the compound.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Propiedades

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-13H,2-3,14H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOJIJUZIJKIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Fluoropyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2958272.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)

![N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958278.png)

![8-Benzoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2958280.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)